1-(5-(Difluoromethyl)-2-mercaptophenyl)propan-2-one

Description

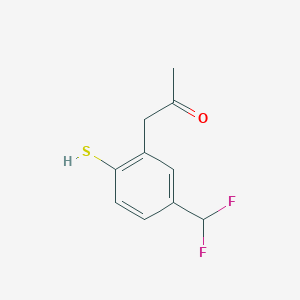

1-(5-(Difluoromethyl)-2-mercaptophenyl)propan-2-one is a fluorinated aromatic ketone derivative characterized by a propan-2-one backbone substituted with a difluoromethyl group at the 5-position and a mercapto (-SH) group at the 2-position of the phenyl ring. This compound combines electron-withdrawing (difluoromethyl) and nucleophilic (mercapto) functionalities, making it a structurally unique entity in medicinal and synthetic chemistry.

Propriétés

Formule moléculaire |

C10H10F2OS |

|---|---|

Poids moléculaire |

216.25 g/mol |

Nom IUPAC |

1-[5-(difluoromethyl)-2-sulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C10H10F2OS/c1-6(13)4-8-5-7(10(11)12)2-3-9(8)14/h2-3,5,10,14H,4H2,1H3 |

Clé InChI |

GTLFGCDLDKCKDN-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)CC1=C(C=CC(=C1)C(F)F)S |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogs with Fluorinated Aromatic Moieties

a. 1-(2,4-Difluorophenyl)propan-2-one Derivatives () Compounds such as 2-(2,4-difluorophenyl)-1,1-difluoro-1-(5-substituted-pyridin-2-yl)-3-(1H-tetrazol-1-yl)propan-2-ols share a fluorinated aromatic system but differ in their substitution patterns. The target compound’s mercapto group enhances nucleophilicity, whereas pyridinyl or tetrazolyl substituents in analogs from favor hydrogen bonding or metal coordination. The difluoromethyl group in the target compound may confer greater metabolic stability compared to non-fluorinated analogs .

b. 1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one () This analog replaces the benzene ring with a thiophene system and substitutes chlorine at the 5-position. Thiophene’s electron-rich nature contrasts with the electron-deficient fluorophenyl ring in the target compound.

Functional Group Variations

a. Mercapto (-SH) vs. Thiophene/Thioether Groups

The mercapto group in the target compound provides a reactive site for disulfide bond formation or metal chelation, unlike thiophene-based analogs (e.g., ) or thioether-containing precursors (). This feature may enhance its utility in designing enzyme inhibitors or chelating agents .

b. Difluoromethyl (-CF₂H) vs. Halogens (Cl, F)

Difluoromethyl is less electronegative than chlorine () but more lipophilic than fluorine. This balance improves membrane permeability compared to highly polar chloro-derivatives, as seen in propan-2-one precursors listed in .

Physicochemical Properties

A hypothetical comparison of key properties is summarized below:

Note: LogP and solubility values are estimated based on structural analogs.

The target compound’s higher molecular weight and moderate LogP suggest balanced lipophilicity, favoring both solubility and bioavailability compared to more polar (e.g., ) or highly lipophilic (e.g., ) analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-(Difluoromethyl)-2-mercaptophenyl)propan-2-one, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves nucleophilic aromatic substitution or Friedel-Crafts acylation. Key steps include protecting the thiol group (e.g., using trityl chloride) to prevent oxidation and introducing the difluoromethyl group via fluorinating agents like DAST (diethylaminosulfur trifluoride). Optimize reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Chromatography (silica gel or HPLC) is critical for purification .

Q. How should researchers handle the thiol (mercapto) group during synthesis to prevent oxidation or undesired side reactions?

- Methodology : Conduct reactions under inert atmospheres (N₂/Ar) and use antioxidants (e.g., BHT). Protect the thiol with a trityl or acetyl group, followed by deprotection under mild acidic conditions. Monitor oxidation byproducts (e.g., disulfides) via TLC or LC-MS .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodology : Use ¹H/¹³C NMR to confirm aromatic substitution patterns and ketone placement. ¹⁹F NMR (δ ~ -120 ppm) identifies difluoromethyl environments. IR spectroscopy (C=O stretch ~1700 cm⁻¹) and HRMS validate molecular weight. X-ray crystallography resolves stereoelectronic effects of fluorine .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound's electronic properties and reactivity compared to non-fluorinated analogs?

- Methodology : The difluoromethyl group acts as a strong electron-withdrawing substituent, increasing the ketone's electrophilicity and stabilizing intermediates via hyperconjugation. Compare reaction rates with methyl/chloromethyl analogs using kinetic studies. DFT calculations reveal charge distribution differences .

Q. What strategies can resolve contradictions in biological activity data across different assay systems?

- Methodology : Assess solubility (logP ~2.5) in assay buffers and confirm stability under test conditions. Use orthogonal assays (e.g., enzyme inhibition vs. cellular viability) to validate target engagement. Probe metabolite interference via LC-MS/MS profiling .

Q. How can computational chemistry predict interactions between this compound and target enzymes?

- Methodology : Perform molecular docking (AutoDock, Glide) to model binding to active sites (e.g., cysteine proteases). Validate predictions with alanine-scanning mutagenesis or surface plasmon resonance (SPR) to measure binding affinities .

Q. What are key considerations for designing SAR studies on the difluoromethyl and mercapto substituents?

- Methodology : Synthesize analogs with fluoromethyl/methylthio replacements. Test against enzyme panels to map substituent effects. Use CoMFA or QSAR models to correlate electronic parameters (Hammett σ) with activity .

Q. How does the compound’s stability under varying pH and temperature impact pharmacokinetic studies?

- Methodology : Pre-test stability in simulated gastric/intestinal fluids (pH 1.2–7.4) and plasma. Use stabilizers (e.g., cyclodextrins) in formulation. Monitor degradation products via accelerated stability testing (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.